molecular formula C12H14BrNO3S B1444176 6-(4-Bromophenylsulfonyl)-1-oxa-6-azaspiro[2.5]octane CAS No. 1177093-18-3

6-(4-Bromophenylsulfonyl)-1-oxa-6-azaspiro[2.5]octane

Cat. No. B1444176
CAS RN: 1177093-18-3
M. Wt: 332.22 g/mol
InChI Key: YFIKJPDOJGZVRX-UHFFFAOYSA-N
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Description

6-(4-Bromophenylsulfonyl)-1-oxa-6-azaspiro[2.5]octane, or 6-BPSO, is a synthetic molecule that has been used in various scientific research applications. It is a bicyclic compound that has a spirocyclic core, and is composed of a bromine atom and a sulfonyl group. 6-BPSO has been used in a variety of research applications, ranging from drug design to biochemistry, due to its unique structure and properties. In

Scientific Research Applications

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This compound can be utilized in GC-MS for the identification and quantification of complex mixtures. The high resolving power of modern instruments, such as the Orbitrap Exploris GC, allows for the detailed analysis of chemical components, which is essential for research applications like environmental testing , food safety , and forensic analysis .

Structural Elucidation

In scientific research, particularly in organic chemistry , this compound can be used as a reference material for structural elucidation. Its unique molecular structure helps in the determination of molecular frameworks and functional groups in unknown compounds through comparative analysis .

Synthetic Chemistry

The compound serves as a building block in synthetic chemistry for creating new molecules. Its reactive sulfonyl group can undergo various chemical reactions, leading to the synthesis of novel organic compounds with potential applications in drug development and material science .

Cytotoxicity Studies

Researchers can employ this compound in cytotoxicity evaluations to study its effects on cell viability. Such studies are crucial for drug discovery and understanding the toxicological profile of new chemical entities .

Analytical Testing

Due to its distinct chemical properties, this compound can be used as a standard in analytical testing to calibrate instruments and validate methods. This is particularly important in quality control processes across various industries .

Pharmacological Research

In pharmacology, the compound can be investigated for its biological activity . It may serve as a lead compound for the development of new medications, especially in the areas of neurological disorders and inflammatory diseases .

Chemical Education

This compound can be used in educational settings to teach advanced concepts in organic chemistry and medicinal chemistry . Its structure can illustrate spiro compounds and heterocyclic chemistry , enriching the learning experience .

Material Science

Lastly, the compound’s unique structure could be explored for its potential in material science , particularly in the creation of polymers and coatings that require specific mechanical properties and chemical resistance .

properties

IUPAC Name

6-(4-bromophenyl)sulfonyl-1-oxa-6-azaspiro[2.5]octane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO3S/c13-10-1-3-11(4-2-10)18(15,16)14-7-5-12(6-8-14)9-17-12/h1-4H,5-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFIKJPDOJGZVRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12CO2)S(=O)(=O)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701206816
Record name 6-[(4-Bromophenyl)sulfonyl]-1-oxa-6-azaspiro[2.5]octane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701206816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-Bromophenylsulfonyl)-1-oxa-6-azaspiro[2.5]octane

CAS RN

1177093-18-3
Record name 6-[(4-Bromophenyl)sulfonyl]-1-oxa-6-azaspiro[2.5]octane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1177093-18-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-[(4-Bromophenyl)sulfonyl]-1-oxa-6-azaspiro[2.5]octane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701206816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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